6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one
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Overview
Description
6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Selection of appropriate starting materials such as 4-methyl-7-hydroxy-2H-chromen-2-one.
Chlorination: Introduction of the chlorine atom at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: Addition of the hexyl group at the 3rd position through alkylation reactions.
Pyrrolidinylmethylation: Introduction of the pyrrolidinylmethyl group at the 8th position using pyrrolidine and formaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the chromen-2-one core, leading to dihydro derivatives.
Substitution: Various substitution reactions can occur, especially at the chlorine and hydroxyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds in the chromen-2-one family are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Research might focus on evaluating these properties in vitro and in vivo.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with biological targets might make it useful in developing treatments for various diseases.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one would depend on its specific biological activity. Generally, compounds in this family might interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with a simpler structure.
Warfarin: An anticoagulant with a similar chromen-2-one core.
Flavonoids: Naturally occurring compounds with related structures.
Uniqueness
What sets 6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one apart is its specific substitution pattern, which might confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H28ClNO3 |
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Molecular Weight |
377.9 g/mol |
IUPAC Name |
6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C21H28ClNO3/c1-3-4-5-6-9-15-14(2)16-12-18(22)19(24)17(20(16)26-21(15)25)13-23-10-7-8-11-23/h12,24H,3-11,13H2,1-2H3 |
InChI Key |
AHVQIWUONADAMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC(=C(C(=C2OC1=O)CN3CCCC3)O)Cl)C |
Origin of Product |
United States |
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